6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound with a complex structure. Let’s break it down:
6-(2,6-Dichlorobenzyl): This part of the compound contains a dichlorobenzyl group attached to the triazolo-thiadiazole core.
3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: The central core consists of a triazolo-thiadiazole ring fused with a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors. For example:
Condensation Reaction: Starting from 2,6-dichlorobenzaldehyde and 4-aminopyridine, the triazolo-thiadiazole ring can be formed through a condensation reaction.
Ring Closure: The cyclization step involves the formation of the triazolo-thiadiazole ring by intramolecular reactions.
Industrial Production:
Industrial-scale production typically involves efficient and scalable methods. These may include:
High-Temperature Cyclization: Using suitable catalysts and optimized conditions to achieve high yields.
Continuous Flow Synthesis: Leveraging flow chemistry for better control and productivity.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the core.
Substitution: Substituents on the benzyl or pyridine ring can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective reducing agents.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products:
The specific products depend on the reaction conditions and substituents. Isolated products may include derivatives with altered functional groups or regioisomers.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in diverse fields:
Medicinal Chemistry: It may exhibit biological activity, making it a potential drug candidate.
Materials Science: Its unique structure could contribute to novel materials.
Agrochemicals: It might have pesticidal properties.
Wirkmechanismus
The exact mechanism remains an active area of research. Potential molecular targets and pathways need further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Other triazolo-thiadiazoles
- Pyridine-containing heterocycles
Eigenschaften
Molekularformel |
C15H9Cl2N5S |
---|---|
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
6-[(2,6-dichlorophenyl)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H9Cl2N5S/c16-11-2-1-3-12(17)10(11)8-13-21-22-14(19-20-15(22)23-13)9-4-6-18-7-5-9/h1-7H,8H2 |
InChI-Schlüssel |
GZRNILRRQJVUQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.